Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate, also known as E7820, is a small molecule inhibitor that targets angiogenesis, the process of new blood vessel formation from pre-existing vessels. Angiogenesis plays a crucial role in various physiological and pathological conditions, including cancer, wound healing, and inflammation. E7820 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate exerts its anti-angiogenic effects by targeting multiple signaling pathways involved in angiogenesis. It inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are critical regulators of angiogenesis. Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate also inhibits the activity of focal adhesion kinase (FAK), a protein that plays a crucial role in cell migration and invasion.
Biochemical and Physiological Effects
Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of pro-inflammatory cytokines, which are molecules that promote inflammation. Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is its specificity for angiogenesis-related targets, which minimizes off-target effects. Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is also relatively easy to synthesize and has good stability. However, one of the limitations of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in angiogenesis. Another area of interest is the use of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. Additionally, further studies are needed to investigate the potential use of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate in other angiogenesis-related conditions, such as wound healing and inflammatory diseases.
Méthodes De Synthèse
The synthesis of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate involves a multi-step process that starts with the reaction of 4,5-diamino-2-(methylthio)pyrimidine with 3-methyl-2-nitrobenzoic acid to form 4-cyano-3-methylpyrido[1,2-a]benzimidazole-1-thiol. This intermediate is then reacted with ethyl 3-oxobutanoate in the presence of a base to yield Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate.
Applications De Recherche Scientifique
Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate has been extensively studied for its anti-angiogenic properties in various in vitro and in vivo models. It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate has also been shown to suppress the growth and metastasis of various types of cancer, including breast, lung, and pancreatic cancer, in preclinical studies.
Propriétés
Formule moléculaire |
C19H17N3O3S |
---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
ethyl 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C19H17N3O3S/c1-4-25-19(24)17(12(3)23)26-16-9-11(2)13(10-20)18-21-14-7-5-6-8-15(14)22(16)18/h5-9,17H,4H2,1-3H3 |
Clé InChI |
HWXJHVIZHJIWND-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)C)SC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |
SMILES canonique |
CCOC(=O)C(C(=O)C)SC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.